![molecular formula C22H21N5O B6043967 N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B6043967.png)
N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of pyrazolo[1,5-a]pyrimidines, which are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . A microwave-assisted copper-catalyzed approach was developed using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis
The molecular formula of this compound is C22H21N5O . It’s a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Physical And Chemical Properties Analysis
The average mass of this compound is 371.435 Da and the monoisotopic mass is 371.174622 Da .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
Antidiabetic and Antioxidant Actions
Given the diverse biological activities associated with indole derivatives, investigating our compound’s antidiabetic and antioxidant effects would be worthwhile.
Mechanism of Action
Target of Action
The primary target of this compound is the Translocator Protein 18 kDa (TSPO) . TSPO is recognized as a biomarker for microglial activation and neuroinflammation imaging .
Mode of Action
This compound is a ligand for TSPO, showing a good affinity (Ki = 1.7 nM) and selectivity . It interacts with TSPO, leading to changes in the protein’s function and potentially influencing the neuroinflammatory response .
Biochemical Pathways
Given its target, it likely influences pathways related to neuroinflammation and microglial activation .
Pharmacokinetics
The compound demonstrates rapid entry into the brain and reaches a concentration equilibrium at 20–30 min after injection . Its metabolic profile shows that unchanged compound accounts for 28.3±6.4% of the remaining radioactivity in the plasma 90 min after injection . In the brain, unchanged compound accounts for 93.5±2.8% of the radioactivity .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on TSPO and, consequently, on neuroinflammation and microglial activation . .
Future Directions
properties
IUPAC Name |
N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIAIFUSXOLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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